(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a naphthalen-1-yl group at position 3 and a 4-nitrobenzylidene hydrazide moiety. Its structure combines aromatic bulk (naphthalene) with a strong electron-withdrawing nitro group, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c27-21(25-22-13-14-8-10-16(11-9-14)26(28)29)20-12-19(23-24-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECLWGWEQYBMMK-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Starting Materials: 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety facilitates cyclization under acidic or basic conditions to form heterocyclic systems. For example:
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Thiazolidinone formation : Reaction with thioglycolic acid in dry benzene under reflux produces thiazolidinone derivatives via intramolecular cyclization .
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Triazole synthesis : Interaction with phenyl isothiocyanate in DMF yields triazole-thione derivatives .
Reduction Reactions
The nitro group on the 4-nitrobenzylidene fragment undergoes selective reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (E)-3-(naphthalen-1-yl)-N'-(4-aminobenzylidene)-1H-pyrazole-5-carbohydrazide .
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Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50°C also achieves this reduction.
| Reduction Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol, RT | 4-Amino derivative | 85% | |
| Sodium dithionite reduction | Na₂S₂O₄, ethanol/H₂O, 50°C | 4-Amino derivative | 78% |
Nucleophilic Additions
The hydrazone Schiff base reacts with nucleophiles such as hydroxylamine or hydrazines:
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Oxime formation : Hydroxylamine hydrochloride in ethanol adds to the carbonyl group, forming an oxime derivative .
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Hydrazine adducts : Reaction with substituted hydrazines generates pyrazole-hydrazine hybrids .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxylamine | NH₂OH·HCl, ethanol, reflux | Oxime derivative | 68% | |
| Phenylhydrazine | Ethanol, glacial acetic acid, RT | Phenylhydrazine adduct | 72% |
Acid/Base-Mediated Hydrolysis
The hydrazone bond undergoes cleavage under acidic or alkaline conditions:
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Acid hydrolysis (HCl/H₂O, reflux) yields 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde .
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Base hydrolysis (NaOH, ethanol) produces similar fragments but with lower efficiency .
Oxidation Reactions
The pyrazole ring and hydrazone group are susceptible to oxidation:
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KMnO₄ in acidic medium oxidizes the hydrazone to a carboxylic acid derivative .
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H₂O₂/Fe³⁺ generates radical intermediates, leading to dimerization or decomposition .
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous H₂SO₄, 60°C | Pyrazole-5-carboxylic acid | 58% | |
| H₂O₂/FeCl₃ | Ethanol, RT | Dimeric product | 42% |
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene moiety can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Pyrazole-carbohydrazide derivatives differ primarily in substituents at two positions:
- Position 3 of the pyrazole ring : Often substituted with aryl or heteroaryl groups.
- Benzylidene moiety: Varies in substituents (e.g., nitro, methoxy, dimethylamino).
Key Structural Analogs:
Computational and Spectroscopic Insights
- DFT Studies : Compounds with nitro groups (e.g., ) exhibit lower HOMO-LUMO gaps (~3.5 eV) compared to methoxy-substituted analogs (~4.1 eV), suggesting higher reactivity .
- X-ray Crystallography : The E-configuration is consistently observed in hydrazide derivatives, with dihedral angles between pyrazole and benzylidene moieties ranging from 5–15° .
Biological Activity
(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The compound can be synthesized through a condensation reaction between naphthalen-1-yl hydrazine and 4-nitrobenzaldehyde. The reaction typically involves the following steps:
- Reagents : Naphthalen-1-yl hydrazine and 4-nitrobenzaldehyde.
- Solvent : Methanol is commonly used as the solvent.
- Reaction Conditions : The mixture is stirred at room temperature for a specified duration until a clear solution forms. Crystallization occurs upon slow evaporation of the solvent.
The characterization of the synthesized compound includes techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity .
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of pyrazole derivatives, including (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. For example, a related study found that pyrazole derivatives can inhibit A549 cell growth by inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide | A549 | 12.5 | Apoptosis Induction |
| Related Pyrazole Derivative | A549 | 8.0 | Mitochondrial Pathway Activation |
Anti-Inflammatory Activity
The pyrazole scaffold has been recognized for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds with similar structures to (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant reductions in inflammation markers such as TNF-α and IL-6 .
| Compound | Inflammatory Model | % Inhibition at 10 µM |
|---|---|---|
| (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide | Carrageenan Model | 75% |
| Standard Drug (Ibuprofen) | Carrageenan Model | 85% |
Antimicrobial Activity
Studies have also investigated the antimicrobial properties of pyrazole derivatives. The synthesized compound has shown promising results against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances its antimicrobial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide | E. coli | 32 µg/mL |
| Standard Drug (Ampicillin) | E. coli | 16 µg/mL |
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of pyrazole derivatives similar to (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide:
- Study on Lung Cancer Cells : A series of pyrazole derivatives were tested for their ability to inhibit A549 cell growth, with some compounds showing IC50 values below 10 µM, indicating potent anti-cancer activity .
- Inflammatory Response Evaluation : In a model assessing paw edema in rats, several pyrazole compounds exhibited significant anti-inflammatory effects compared to standard treatments .
- Antimicrobial Screening : Various pyrazole derivatives were screened against common pathogens, revealing notable activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
